Enantiomeric Excess Hierarchy: Ketoreductase (99.9% ee) vs. Yeast Reduction (78% ee) vs. Racemic (0% ee)
The enantiomeric purity of methyl (3R)-3-hydroxyhex-5-enoate varies dramatically depending on the production method. The original Bennett–Knight baker's yeast reduction of methyl 3-oxohex-5-enoate provides the (R)-enantiomer with only 78% enantiomeric enrichment [1]. In contrast, the ketoreductase-catalyzed asymmetric reduction disclosed in patent CN107119081B delivers the methyl ester with 99.9% ee (Example 3) [2]. The racemic mixture (CAS 162613-57-2) has, by definition, 0% ee. This 21.9 percentage-point gap in ee between the yeast and ketoreductase products represents the difference between a material requiring substantial downstream enantiomeric upgrading and one that is effectively stereochemically homogeneous.
| Evidence Dimension | Enantiomeric excess (ee) of methyl (3R)-3-hydroxyhex-5-enoate |
|---|---|
| Target Compound Data | 78% ee (yeast reduction product, Bennett & Knight method) [1] |
| Comparator Or Baseline | Ketoreductase product: 99.9% ee [2]; Racemic mixture (CAS 162613-57-2): 0% ee |
| Quantified Difference | Ketoreductase vs. yeast: +21.9 percentage points ee; Ketoreductase vs. racemic: +99.9 percentage points ee |
| Conditions | Yeast reduction: Saccharomyces cerevisiae, aqueous medium, controlled temperature [1]; Ketoreductase: NADPH cofactor regeneration system, isopropanol dehydrogenase, pH 6–9, 15–35 °C [2] |
Why This Matters
Procurement of the higher-ee (99.9%) material eliminates the need for enantiomeric enrichment post-purchase, directly reducing purification costs and material loss in downstream stereoselective syntheses.
- [1] Bennett, F.; Knight, D. W.; Fenton, G. Methyl (3R)-3-hydroxyhex-5-enoate as a precursor to chiral mevinic acid analogues. J. Chem. Soc., Perkin Trans. 1, 1991, 133–140. DOI: 10.1039/P19910000133 View Source
- [2] CN107119081B. Method for preparing (R)-3-hydroxy-5-hexenoic acid ester. Example 3: yield 86.0%, ee 99.9% (methyl ester). Published 2019-07-02. View Source
